![molecular formula C20H19N3O2 B5297134 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)
3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained considerable attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer research, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to inhibit the activity of various enzymes, such as DNA topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. It has also been found to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. In inflammation research, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to inhibit the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the production of pro-inflammatory cytokines and chemokines. It has also been found to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. In neurodegenerative disorder research, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to activate the PI3K/Akt pathway, which plays a critical role in neuronal survival and function.
Biochemical and Physiological Effects:
3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to induce apoptosis and cell cycle arrest, reduce cancer cell migration and invasion, and sensitize cancer cells to chemotherapy drugs and radiation therapy. In immune cells, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and enhance the production of anti-inflammatory cytokines. In neurons, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to protect neurons from oxidative stress and neuroinflammation, and enhance neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has several advantages for lab experiments, including its high purity and stability, its ability to target multiple signaling pathways and molecular targets, and its potential therapeutic applications in various diseases. However, there are also some limitations associated with 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, including its relatively low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide research, including the development of more efficient synthesis methods, the identification of new molecular targets and signaling pathways, the optimization of its therapeutic applications in different diseases, and the evaluation of its safety and efficacy in human clinical trials. 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide research may also lead to the discovery of new benzamide derivatives with improved pharmacological properties and therapeutic potential.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide involves the reaction between 3,4-dimethylbenzoic acid and 4-(6-methyl-3-pyridazinyl)phenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to obtain the final product, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. The purity and yield of 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide can be improved by using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy drugs and radiation therapy. In inflammation research, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In neurodegenerative disorder research, 3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to protect neurons from oxidative stress and neuroinflammation, thereby preventing neuronal damage and death.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-4-6-16(12-14(13)2)20(24)21-17-7-9-18(10-8-17)25-19-11-5-15(3)22-23-19/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXSLMZLYLRURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)
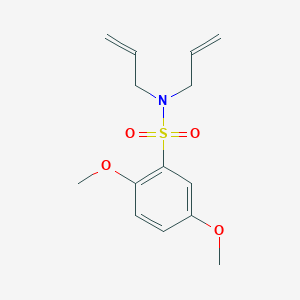
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)
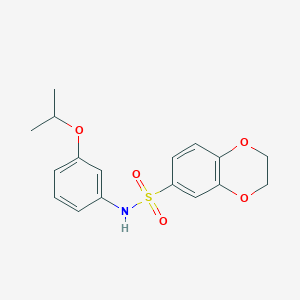
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)
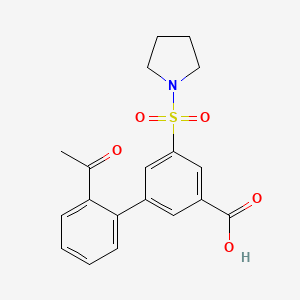

![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)
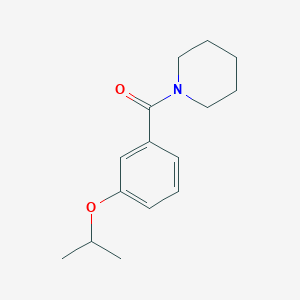
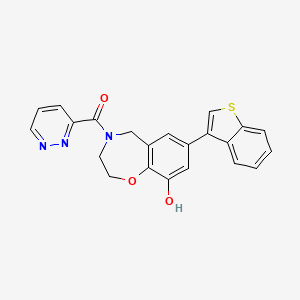
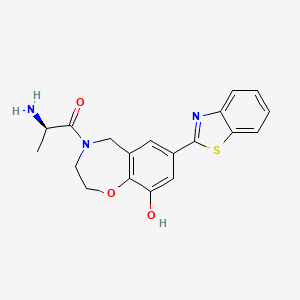
![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)